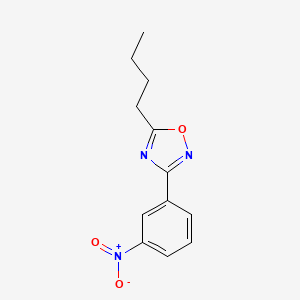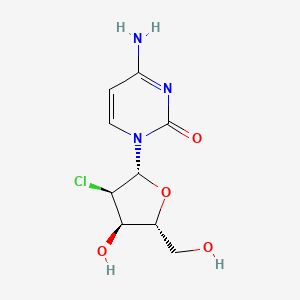
2'-Chloro-2'-désoxycytidine
Vue d'ensemble
Description
2’-Chloro-2’-deoxycytidine is a chlorinated purine nucleoside with activity against lymphoproliferative disorders . Its molecular formula is C9H12ClN3O4 and it has a molecular weight of 261.66 .
Synthesis Analysis
The synthesis of 2’-Chloro-2’-deoxycytidine involves several enzymes including deoxycytidine kinase . The phosphorylation of 2’-Chloro-2’-deoxycytidine by deoxycytidine kinase and intracellular accumulation of 2-chloro-2’-deoxyadenosine triphosphate (CdATP) were found to be similar in EHEB cells and in other CdA-sensitive cell lines .Molecular Structure Analysis
The molecular structure of 2’-Chloro-2’-deoxycytidine can be found in various chemical databases .Chemical Reactions Analysis
The chemical reactions involving 2’-Chloro-2’-deoxycytidine are complex and involve several enzymes. For instance, the phosphorylation of 2’-Chloro-2’-deoxycytidine by deoxycytidine kinase is a key step in its activation .Physical and Chemical Properties Analysis
The physical and chemical properties of 2’-Chloro-2’-deoxycytidine can be found in various chemical databases .Applications De Recherche Scientifique
Analyse du spectre mutationnel
5-Chloro-2'-désoxycytidine (5CldC), une variante de 2'-Chloro-2'-désoxycytidine, a été utilisée pour étudier le spectre mutationnel des mutations de transition in vivo . Il a été constaté que 5CldC induit un spectre mutationnel de transition à haute résolution distinctif . Cela a été particulièrement utile pour comprendre les propriétés mutagènes de 5CldC dans le pool nucléotidique .
Inflammation et recherche sur le cancer
5CldC a été associé à l'inflammation et à la recherche sur le cancer. Le biomarqueur 5-chlorocytosine (5ClC) apparaît dans l'ADN des tissus enflammés . Le spectre mutationnel à haute résolution de 5CldC a révélé une similitude notable avec les signatures mutationnelles SBS84 et SBS42 du Catalogue des mutations somatiques dans le cancer, qui apparaissent respectivement dans les tumeurs lymphoïdes humaines et dans les cholangiocarcinomes induits par l'occupation .
Études d'hydrolyse
this compound et ses variantes ont été utilisées dans des études d'hydrolyse . Le taux d'hydrolyse de la this compound et de l'-uridine, ainsi que de leurs 5'-phosphates, -diphosphates et polymères en dérivés correspondants d'arabinocytidine et d'arabinouridine en présence de Tris-HCl pH 8,9 a été déterminé .
Études sur les dommages et la réparation de l'ADN
5CldC a été utilisé dans des études liées aux dommages et à la réparation de l'ADN. Il a été constaté que 5ClC est réparé de manière inefficace et, par conséquent, son accumulation dans les génomes des tissus enflammés chroniquement pourrait jouer un rôle dans l'initiation .
Études sur l'activation du système immunitaire
5CldC a été utilisé dans des études liées à l'activation du système immunitaire. L'administration de 5CldC a induit une certaine expression de la désaminase induite par l'activation de la cytidine (AID) dans les fibroblastes embryonnaires de souris (MEF), qui n'ont aucune expression inhérente de son gène .
Études sur les macromolécules cellulaires
5CldC a été utilisé dans des études liées aux macromolécules cellulaires. L'un des produits chimiques étroitement associés à l'inflammation chronique est l'acide hypochloreux (HOCl), qui est produit par la myéloperoxydase dans les granulocytes neutrophiles
Mécanisme D'action
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
2’-Chloro-2’-deoxycytidine interacts with several enzymes, proteins, and other biomolecules. It has a mechanism of inhibiting DNA methyltransferases . This interaction can lead to potential anti-metabolic and anti-tumor activities .
Cellular Effects
2’-Chloro-2’-deoxycytidine has been shown to induce apoptosis in quiescent lymphocytes . This makes it a useful drug for the treatment of indolent lymphoproliferative diseases . It is toxic to a cell that is not undergoing replicative DNA synthesis .
Molecular Mechanism
The mechanism of action of 2’-Chloro-2’-deoxycytidine involves its incorporation into the genome from the nucleotide pool . It enters cells and is likely erroneously incorporated into the genome . This leads to a distinctive high-resolution mutational spectrum of transition mutations .
Temporal Effects in Laboratory Settings
In laboratory settings, 2’-Chloro-2’-deoxycytidine has been shown to induce a dose-dependent decrease in cell growth and survival up to a dose of 0.3 mM . The dose-dependent effect diminishes at higher concentrations .
Metabolic Pathways
2’-Chloro-2’-deoxycytidine is involved in several metabolic pathways. It is a substrate for deoxycytidine kinase , an enzyme that phosphorylates deoxycytidine and its analogs. This phosphorylation is a key step in the metabolism of 2’-Chloro-2’-deoxycytidine .
Transport and Distribution
It is known that 2’-Chloro-2’-deoxycytidine enters cells and is likely erroneously incorporated into the genome from the nucleotide pool .
Propriétés
IUPAC Name |
4-amino-1-[(2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O4/c10-6-7(15)4(3-14)17-8(6)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16)/t4-,6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZPBORRQPATRO-XVFCMESISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676912 | |
| Record name | 2'-Chloro-2'-deoxycytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10212-19-8 | |
| Record name | 2'-Chloro-2'-deoxycytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does 2'-Chloro-2'-deoxycytidine interact with ribonucleotide reductase and what are the downstream effects?
A: 2'-Chloro-2'-deoxycytidine and its related 2'-modified analogs (2'-fluoro-2'-deoxycytidine and 2'-azido-2'-deoxycytidine 5'-triphosphate) act as mechanism-based inhibitors of ribonucleotide reductases (RNRs) []. These enzymes are essential for DNA synthesis, as they catalyze the conversion of ribonucleotides to deoxyribonucleotides. Upon interacting with RNRs, these 2'-modified nucleotides decompose into their base components, inorganic di(tri)phosphate, and 2'-methylene-3(2H)-furanone []. This decomposition inactivates the enzyme, ultimately inhibiting DNA synthesis. Interestingly, while 2'-azido-2'-deoxycytidine 5'-triphosphate (N3CTP) scavenges the glycyl radical in anaerobic Escherichia coli RNR, no new transient radical species were observed, unlike in class I RNRs []. This suggests a similar but distinct chemical mechanism for ribose reduction in different RNR classes.
Q2: How does the phosphorylation state of 2'-Chloro-2'-deoxycytidine affect its rate of hydrolysis to the corresponding arabino derivative?
A: Research indicates that the rate of hydrolysis of 2'-Chloro-2'-deoxycytidine to arabino-cytidine is significantly influenced by its phosphorylation state []. The hydrolysis occurs most rapidly in the nucleoside form, followed by a decrease in rate for the 5'-monophosphate and 5'-diphosphate forms. Notably, the slowest hydrolysis rate is observed in the polymerized form (polynucleotide) []. This suggests that the presence and size of the phosphate group at the 5' position significantly hinders the hydrolysis reaction, likely due to steric hindrance and electronic effects. Furthermore, in the case of 2'-Chloro-2'-deoxyuridine, an additional product, O2, 2'-cyclonucleoside, was observed alongside the arabino derivative, highlighting the potential for multiple reaction pathways depending on the base moiety [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


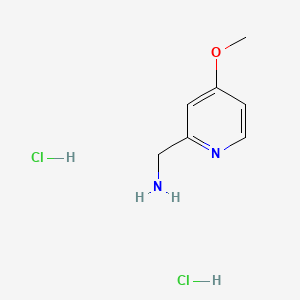
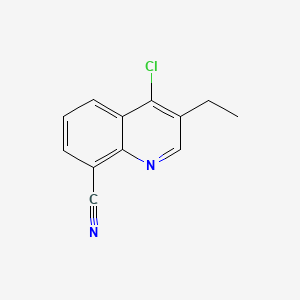
![1h-[1,3,5]Triazepino[1,7-a]benzimidazole](/img/structure/B594956.png)
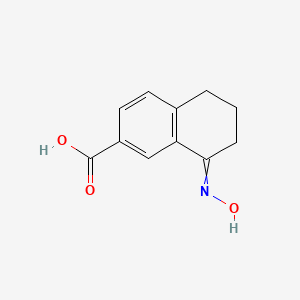
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-acetyl-, (2-exo,3-endo)- (9CI)](/img/no-structure.png)







